N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide
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Overview
Description
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide, also known as CPP or CPP-115, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic benefits. CPP-115 is a GABA aminotransferase inhibitor that has been shown to increase GABA levels in the brain, leading to potential applications in the treatment of various neurological disorders. In
Mechanism Of Action
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 works by inhibiting GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 increases GABA levels in the brain, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and anxiety-like behavior. Additionally, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to reduce drug-seeking behavior in animal models of addiction. N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has also been shown to have a low potential for abuse and addiction.
Advantages And Limitations For Lab Experiments
One advantage of using N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in lab experiments is its specificity for GABA aminotransferase, which allows for targeted manipulation of GABA levels in the brain. Additionally, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs that affect GABA levels. However, one limitation of using N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115. One area of interest is in the development of more potent and selective GABA aminotransferase inhibitors, which could lead to more effective treatments for neurological disorders. Additionally, research could focus on the use of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the long-term effects and safety of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115.
Synthesis Methods
The synthesis of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 involves the reaction of cyclohexanone with 3-piperidinylacrylic acid, followed by the addition of propionyl chloride. The resulting compound is then purified by column chromatography to yield N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in high purity.
Scientific Research Applications
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and anxiety-like behavior. Additionally, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(1-cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-13(17)15-12-9-6-10-16(14(12)18)11-7-4-3-5-8-11/h2,11-12H,1,3-10H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKGPDHQGVNXCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCN(C1=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.